molecular formula C12H15N3O2S2 B2901485 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2097921-27-0

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2901485
CAS RN: 2097921-27-0
M. Wt: 297.39
InChI Key: TWTVEEGBRKDLKA-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heterocyclic compound containing one sulfur atom . Thiophene derivatives have been shown to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science . Thiadiazole is another heterocyclic compound that contains two nitrogen atoms and one sulfur atom in a five-membered ring. It is often used in medicinal chemistry due to its wide range of biological activities.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, thiophene is soluble in most organic solvents but insoluble in water . The presence of the hydroxy group might increase its solubility in polar solvents.

Mechanism of Action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are known to interact with various targets, including enzymes, receptors, and ion channels, depending on their specific structural features .

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent or non-covalent bonds . These interactions can lead to changes in the target’s function, potentially altering cellular processes and leading to therapeutic effects .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These can include pathways related to inflammation, cancer, microbial infections, and more .

Pharmacokinetics

Thiophene derivatives are generally known to exhibit good bioavailability due to their lipophilic nature . They can be absorbed through various routes, distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys or liver .

Result of Action

Thiophene derivatives are known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and modes of action . These can include the inhibition of enzyme activity, modulation of receptor signaling, alteration of ion channel function, and more .

Action Environment

The action of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues . For example, the lipophilicity of thiophene derivatives can influence their ability to cross cell membranes and reach their targets . Additionally, the stability of these compounds can be affected by factors such as temperature and pH .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the wide range of biological activities exhibited by thiophene derivatives, this compound could have potential uses in medicinal chemistry .

properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c1-8-10(19-15-14-8)11(16)13-7-12(2,17)5-9-3-4-18-6-9/h3-4,6,17H,5,7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTVEEGBRKDLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC(C)(CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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